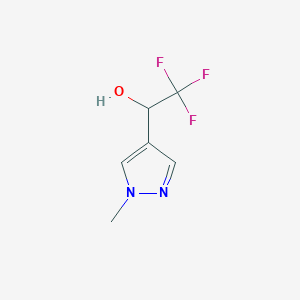

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol

Overview

Description

“2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1343199-34-7. It has a molecular weight of 180.13 . The IUPAC name for this compound is 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethanol . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Synthesis and Structural Studies

- Synthesis of Trifluoromethylpyrazoles : Braibante, Clar, and Martins (1993) reported the synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazoles and related compounds, showcasing the compound as a versatile building block for pyrazole rings with a trifluoromethyl substituent (Braibante, Clar, & Martins, 1993).

- Structural Characterization : Pettinari et al. (1995) synthesized and characterized tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes, which includes structures similar to the compound , highlighting its utility in organometallic chemistry (Pettinari et al., 1995).

Applications in Organic Light Emitting Diodes (OLEDs)

- Mechanoluminescence and OLEDs : Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, demonstrating their use in mechanoluminescent and efficient white OLEDs. This research indicates potential applications of similar pyrazole-based compounds in advanced electronic devices (Huang et al., 2013).

Chemical Reactions and Derivatives

- Condensation Reactions : Pavlik, Ayudhya, and Tantayanon (2002) explored the condensation of methylhydrazine with derivatives of the compound, contributing to the understanding of its chemical reactivity and potential for creating novel chemical entities (Pavlik, Ayudhya, & Tantayanon, 2002).

- Synthesis of Fluorinated Pyrazoles : Jones et al. (1996) discussed the synthesis of fluorinated azoles, including derivatives of the compound , which can have applications in NMR spectroscopy and possibly in biological media pH measurement (Jones et al., 1996).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular docking study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.

Biochemical Pathways

Given its antileishmanial and antimalarial activities, it can be inferred that the compound likely interacts with the biochemical pathways of leishmania and plasmodium species .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has sufficient bioavailability to exert its effects .

Result of Action

The compound’s potent antileishmanial and antimalarial activities suggest that it likely induces significant changes in the cellular processes of leishmania and plasmodium species .

properties

IUPAC Name |

2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-11-3-4(2-10-11)5(12)6(7,8)9/h2-3,5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFCPGUHEHHGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{[3-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1422939.png)

![2-chloro-N-[1-(4,5-dimethoxy-2-methylphenyl)ethyl]acetamide](/img/structure/B1422940.png)

![2-chloro-N-{1-[4-(trifluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B1422948.png)

![2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide](/img/structure/B1422949.png)

amine](/img/structure/B1422956.png)

![2-{4-[(Methylamino)methyl]piperidin-1-yl}-1-phenylethan-1-ol](/img/structure/B1422962.png)